molecular formula C8H11N3O B3350410 4-(Pyridazin-3-yl)morpholine CAS No. 27464-01-3

4-(Pyridazin-3-yl)morpholine

Cat. No.: B3350410
CAS No.: 27464-01-3
M. Wt: 165.19 g/mol
InChI Key: WLDKNDQFNZDHEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyridazin-3-yl)morpholine is a heterocyclic compound that features a morpholine ring substituted at the fourth position with a pyridazin-3-yl group. This compound is of interest due to its unique structural properties and potential applications in medicinal chemistry and drug discovery. The presence of both the morpholine and pyridazine rings endows the molecule with distinct physicochemical characteristics, making it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridazin-3-yl)morpholine typically involves the formation of the pyridazine ring followed by the introduction of the morpholine moiety. One common method includes the cyclization of appropriate hydrazine derivatives with diketones or ketoesters to form the pyridazine ring. Subsequently, the morpholine ring can be introduced through nucleophilic substitution reactions.

For example, the reaction of 3-chloropyridazine with morpholine under basic conditions can yield this compound. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes such as crystallization or chromatography are scaled up to ensure the production of high-purity compounds suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridazin-3-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while reduction can lead to dihydropyridazine compounds. Substitution reactions can introduce various functional groups, resulting in a wide range of derivatives.

Scientific Research Applications

4-(Pyridazin-3-yl)morpholine has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a scaffold for the development of new drugs, particularly those targeting kinase enzymes and other protein targets.

    Biological Studies: It serves as a probe in biological studies to investigate the role of specific enzymes and receptors.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 4-(Pyridazin-3-yl)morpholine depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. The pyridazine ring can interact with the active site of enzymes, while the morpholine ring enhances the compound’s solubility and bioavailability. The molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyridazin-3-yl)piperidine: Similar structure but with a piperidine ring instead of morpholine.

    4-(Pyridazin-3-yl)thiazole: Contains a thiazole ring instead of morpholine.

    4-(Pyridazin-3-yl)imidazole: Features an imidazole ring in place of morpholine.

Uniqueness

4-(Pyridazin-3-yl)morpholine is unique due to the combination of the morpholine and pyridazine rings, which provides a balance of hydrophilicity and lipophilicity. This unique structure enhances its potential as a drug scaffold, offering improved solubility and bioavailability compared to similar compounds.

Properties

IUPAC Name

4-pyridazin-3-ylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-2-8(10-9-3-1)11-4-6-12-7-5-11/h1-3H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDKNDQFNZDHEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801310361
Record name 4-(3-Pyridazinyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801310361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27464-01-3
Record name 4-(3-Pyridazinyl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27464-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Pyridazinyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801310361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Pyridazin-3-yl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(Pyridazin-3-yl)morpholine
Reactant of Route 3
Reactant of Route 3
4-(Pyridazin-3-yl)morpholine
Reactant of Route 4
Reactant of Route 4
4-(Pyridazin-3-yl)morpholine
Reactant of Route 5
Reactant of Route 5
4-(Pyridazin-3-yl)morpholine
Reactant of Route 6
Reactant of Route 6
4-(Pyridazin-3-yl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.